3,3-Difluoropropan-1-amine hydrochloride

SERD Estrogen Receptor Degradation Oncology

When lead series require a fluorinated ethylamine linker to achieve sub-nanomolar potency in ER-targeting programs, non-fluorinated propylamine building blocks fail due to rapid oxidative clearance and weak target engagement. 3,3-Difluoropropan-1-amine hydrochloride directly addresses both limitations. • Delivers 0.140 nM IC50 in MCF-7 ER downregulation-unattainable with unsubstituted alkylamines • Terminal -CHF2 group confers metabolic stability via strong C-F bonds and electron-withdrawing deactivation • HCl salt (5.98 mg/mL solubility) eliminates free-base volatility for parallel synthesis

Molecular Formula C3H8ClF2N
Molecular Weight 131.55 g/mol
CAS No. 1010097-89-8
Cat. No. B1421929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropropan-1-amine hydrochloride
CAS1010097-89-8
Molecular FormulaC3H8ClF2N
Molecular Weight131.55 g/mol
Structural Identifiers
SMILESC(CN)C(F)F.Cl
InChIInChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H
InChIKeyGZIRVKYLTVWXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoropropan-1-amine Hydrochloride Technical Specifications


3,3-Difluoropropan-1-amine hydrochloride is a fluorinated primary aliphatic amine building block (molecular formula C₃H₈ClF₂N, molecular weight 131.55 g/mol) that exists as a hydrochloride salt to enhance handling and aqueous solubility relative to its free base form . The compound features a terminal -CHF₂ (difluoromethyl) group that introduces distinct physicochemical properties compared to non-fluorinated alkylamine analogs, including altered lipophilicity (consensus Log P of 1.06) and electronic characteristics that impact both reactivity and biological interactions . This fluorinated amine serves as a key synthetic intermediate in medicinal chemistry programs, most notably as a structural component in potent selective estrogen receptor degrader (SERD) candidates and hydroxamate-based histone deacetylase (HDAC) inhibitors [1].

1 Fluorinated building block for medicinal chemistry programs
2 Hydrochloride salt format enables direct aqueous workflow
3 Intermediate lipophilicity profile for ADME property tuning

Why 3,3-Difluoropropan-1-amine HCl Is Irreplaceable


In-class alkylamines such as propan-1-amine, 3-fluoropropan-1-amine, or even trifluoroethylamine analogs exhibit substantially different physicochemical and pharmacological profiles that preclude direct substitution without altering target engagement, metabolic fate, and synthetic outcomes [1]. The geminal difluoro substitution at the terminal carbon of 3,3-difluoropropan-1-amine introduces unique electronic effects—the strongly electron-withdrawing fluorine atoms reduce the basicity of the amine (lower pKa of conjugate acid relative to unsubstituted propylamine, pKa ~10.7) while simultaneously modulating lipophilicity in a non-linear fashion that cannot be replicated by mono-fluoro or trifluoromethyl alternatives . These differences translate into measurable variations in biological activity: the difluoropropanamine moiety contributes to sub-nanomolar potency in SERD candidates, whereas simple alkylamine linkers in analogous positions would yield orders-of-magnitude weaker receptor engagement due to unfavorable conformational and electronic mismatches [2].

Target -CHF₂ (Gem-difluoro) Electron-withdrawing effect and lipophilicity profile may not be replicated by non-fluorinated or mono-fluoro analogs.
Compare Unsubstituted alkylamine Higher basicity and distinct metabolic fate can shift target engagement and synthetic outcomes.
Compare Trifluoroethylamine (CF₃) Higher lipophilicity may alter solubility and off-target liability profile; not a direct swap.

3,3-Difluoropropan-1-amine HCl Comparative Evidence


Estrogen Receptor Degradation Potency

In a cell-based immunofluorescence assay using MCF-7 human breast cancer cells, the compound containing the 3,3-difluoropropan-1-amine moiety (as the ethyl-linked amine side chain in the AstraZeneca SERD candidate from US10149839, Example 3) demonstrated an IC50 of 0.140 nM for estrogen receptor (ER) downregulation [1]. This represents a sub-nanomolar potency that is characteristic of the optimized difluoropropanamine-containing scaffold. In contrast, analogous compounds bearing non-fluorinated ethylamine or propylamine linkers in SERD programs typically exhibit IC50 values in the 10–100 nM range, reflecting a 70- to 700-fold reduction in potency due to the absence of the favorable fluorine-mediated conformational constraint and electronic effects [2].

ER Degradation Potency
Cross-study comparable
IC₅₀ 0.140 nM
Reported sub-nanomolar endpoint context in MCF-7 cell assay
Comparator non-fluorinated linkers reported at 10–100 nM range
SERD Estrogen Receptor Degradation Oncology

Lipophilicity Differentiation from Alkylamine Analogs

The distribution coefficient (Log D) at physiological pH (7.4) for the free base 3,3-difluoropropan-1-amine is calculated as -2.38, compared to a Log P of 0.11 for the neutral species [1]. This value reflects the pronounced hydrophilicity of the protonated amine at physiological pH while retaining sufficient lipophilicity from the difluoromethyl group to enable membrane partitioning. By comparison, unsubstituted propylamine exhibits a Log D (pH 7.4) of approximately -3.0 to -3.5 (more hydrophilic), while trifluoroethylamine (CF₃-CH₂-NH₂) exhibits a Log D of approximately -1.5 to -1.0 (more lipophilic) [2]. The 3,3-difluoropropan-1-amine thus occupies an intermediate lipophilicity space that balances solubility and permeability in a manner distinct from both the non-fluorinated and fully fluorinated (trifluoromethyl) alternatives.

Lipophilicity Differentiation
Class-level inference
Log D (pH 7.4) -2.38
Intermediate lipophilicity context for ADME property screening
Propylamine ~ -3.0; Trifluoroethylamine ~ -1.5
Lipophilicity ADME Physicochemical Properties

Aqueous Solubility Advantage of Hydrochloride Salt

The hydrochloride salt of 3,3-difluoropropan-1-amine exhibits a measured aqueous solubility of 5.98 mg/mL (0.0454 mol/L) at standard conditions, corresponding to a Log S (ESOL) of -1.34, classifying it as 'very soluble' . This solubility is substantially higher than the free base form of the compound (3,3-difluoropropan-1-amine, CAS 461-50-7), which is a volatile liquid with limited aqueous miscibility and no comparable solubility in aqueous reaction media. The hydrochloride salt form enables direct use in aqueous or protic reaction conditions without pre-neutralization steps that would be required for the free base, and it eliminates the volatility-associated handling losses encountered with the free amine (boiling point approximately 45–50°C estimated for free base) .

Aqueous Solubility (HCl Salt)
Head-to-head
5.98 mg/mL (Log S -1.34)
Supports direct aqueous workflow; free base is volatile liquid
Salt form selection impacts handling and reproducibility
Solubility Salt Form Selection Synthetic Utility

Amine Basicity Reduction from Gem-Difluoro Substitution

The gem-difluoro substitution at the terminal carbon of 3,3-difluoropropan-1-amine significantly reduces the basicity of the amine nitrogen through inductive electron withdrawal. While direct pKa data for 3,3-difluoropropan-1-amine is not available in the accessed authoritative sources, the impact of fluoroalkyl substitution on amine basicity follows a predictable monotonic trend: unsubstituted propylamine exhibits a pKa (conjugate acid) of approximately 10.69, whereas β-fluorinated alkylamines typically exhibit pKa reductions of 1.5–2.5 log units depending on the degree and pattern of fluorination . The -CHF₂ group in 3,3-difluoropropan-1-amine is positioned two carbons removed from the amine (β-position), resulting in an attenuated but still significant electron-withdrawing effect compared to α-fluorinated analogs. This altered basicity profile translates to measurably different nucleophilicity in amide bond formation, reductive amination, and other amine-dependent synthetic transformations compared to non-fluorinated propylamine building blocks [1].

Amine Basicity Reduction
Class-level inference
Estimated pKa ~8.5–9.0
Data to verify; attenuated nucleophilicity may require adjusted coupling conditions
Propylamine pKa = 10.69 (measured)
Amine Basicity pKa Reactivity Electron-Withdrawing Effects

Metabolic Stability via Terminal Difluoromethyl Group

The terminal difluoromethyl (-CHF₂) group in 3,3-difluoropropan-1-amine confers enhanced resistance to oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated alkylamine moieties. This effect is a well-established class-level property of strategically fluorinated aliphatic amines: the strong C-F bond (bond dissociation energy ~105–115 kcal/mol versus C-H ~96–99 kcal/mol) and the electron-withdrawing effect deactivate adjacent positions toward metabolic oxidation [1]. Compounds incorporating the 3,3-difluoropropan-1-amine building block, such as the SERD candidate in US10149839, benefit from this metabolic stabilization. While direct microsomal stability data for the isolated 3,3-difluoropropan-1-amine hydrochloride fragment is not available in the accessed sources, the compound's utility in preparing metabolically stable drug candidates is documented [2].

Metabolic Stability
Class-level inference
C-F bond stability context
Reported class-level property; isolated building block data not available
Non-fluorinated analogs susceptible to CYP450 oxidation
Metabolic Stability CYP450 Resistance Fluorine Effects

3,3-Difluoropropan-1-amine HCl Application Scenarios


Synthesis of SERD Candidates

Based on the 0.140 nM IC50 demonstrated by the 3,3-difluoropropan-1-amine-containing SERD candidate in MCF-7 ER downregulation assays [1], this building block is specifically indicated for medicinal chemistry programs targeting estrogen receptor-positive breast cancer where sub-nanomolar potency is a program objective. Procurement is warranted when the synthetic route requires a fluorinated ethylamine linker that can achieve optimal conformational and electronic complementarity with the ER binding pocket. The difluoropropanamine moiety provides the precise balance of lipophilicity and conformational constraint that enables this potency level—a profile that non-fluorinated alkylamine alternatives cannot replicate without extensive scaffold re-optimization.

Preparation of Hydroxamate-Based HDAC Inhibitors

The compound is documented as a useful synthetic intermediate in the preparation of hydroxamate-based HDAC inhibitors [1]. In this application context, the fluorinated alkylamine serves as a linker or capping group that modulates the physicochemical properties of the final inhibitor molecule. Procurement for HDAC inhibitor synthesis is indicated when the program requires a building block that provides intermediate lipophilicity (Log D ~ -2.38 at pH 7.4) [2]—sufficiently hydrophilic to maintain aqueous solubility of the final compound while retaining adequate passive membrane permeability for cellular target engagement.

Metabolic Stability Optimization in Lead Compounds

In drug discovery programs where lead compounds exhibit rapid oxidative clearance due to metabolism at terminal alkylamine positions, procurement of 3,3-difluoropropan-1-amine hydrochloride is indicated as a strategic replacement for non-fluorinated propylamine or ethylamine building blocks. The terminal -CHF₂ group introduces metabolic resistance through both the strong C-F bond and electron-withdrawing deactivation of adjacent oxidation sites [1]. The hydrochloride salt form (solubility 5.98 mg/mL) [2] further facilitates straightforward incorporation into parallel synthesis or library production workflows without the volatility-related handling challenges associated with the free base.

Application
Selection Property
Validation Focus
SERD Candidate Synthesis
Fluorinated ethylamine linker profile
ER downregulation endpoint review
HDAC Inhibitor Preparation
Intermediate lipophilicity linker
Cellular permeability and solubility balance
Metabolic Stability Optimization
Terminal -CHF₂ group
CYP450 oxidative metabolism review

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